molecular formula C20H16N2O2S2 B2461184 N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide CAS No. 380547-20-6

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Cat. No.: B2461184
CAS No.: 380547-20-6
M. Wt: 380.48
InChI Key: VTSSPWXSHUNCDP-NNLXQCSXSA-N
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Description

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a phenylacetamide moiety

Properties

IUPAC Name

N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-18(14-16-10-5-2-6-11-16)21-22-19(24)17(26-20(22)25)13-7-12-15-8-3-1-4-9-15/h1-13H,14H2,(H,21,23)/b12-7+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSSPWXSHUNCDP-NNLXQCSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves the reaction of a thiazolidinone derivative with a phenylprop-2-enylidene compound under specific conditions. The reaction is often catalyzed by a base such as triethylamine and may require heating to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
  • N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Uniqueness

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is unique due to its specific structural features, such as the combination of a thiazolidinone ring and a phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Synthesis

The compound features a thioxothiazolidin moiety, which is known for diverse biological activities. Its molecular formula is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S. The synthesis typically involves multi-step organic reactions that create the thiazolidin ring and introduce the phenyl groups.

Synthetic Route Overview

  • Formation of Thiazolidin Ring : The initial step involves the reaction of appropriate thioketones with amines.
  • Aldehyde Condensation : Subsequent condensation with phenylallyl aldehydes forms the core structure.
  • Acetylation : Final acetylation yields the target compound.

Biological Activity

Recent studies have indicated a range of biological activities associated with this compound, particularly in antibacterial and anticancer research.

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies demonstrate significant activity against various bacterial strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).

Compound MIC (μg/mL) MBC (μg/mL) Target Bacteria
N-(Z) Compound0.641.28E. coli
Ciprofloxacin0.51.0E. coli
Gentamicin1.02.0MRSA

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits comparable effectiveness to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

The mechanism of action appears to involve inhibition of bacterial DNA topoisomerases, particularly ParE, which is crucial for bacterial DNA replication and transcription processes. The compound's interaction with ParE was confirmed through enzyme assays, with IC50 values ranging from 0.27 to 2.80 μg/mL .

Case Studies

  • Study on Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various phenylacetamide derivatives, including our compound of interest. The results indicated a strong correlation between structural features and antibacterial potency, emphasizing the role of the thiazolidin ring in enhancing activity .
  • Synergistic Effects : Further research explored the synergistic effects of combining this compound with existing antibiotics like ciprofloxacin. The combination demonstrated enhanced bactericidal activity, reducing biofilm formation significantly compared to monotherapy .

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